molecular formula C21H25ClN2OS B2466632 1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride CAS No. 473703-78-5

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

Cat. No. B2466632
CAS RN: 473703-78-5
M. Wt: 388.95
InChI Key: SPRIEJNVUISGEG-UHFFFAOYSA-N
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Description

1-(Diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Antimicrobial Activity

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride and its derivatives have been explored for antimicrobial activity. A study by Bansode, Dongre, and Dongre (2009) synthesized a series of compounds using the phenothiazine framework, showing significant antimicrobial properties (Bansode, Dongre, & Dongre, 2009).

Anticancer Potential

This compound has also been studied for its anticancer properties. Ahmed et al. (2018) synthesized various phenothiazine derivatives, which demonstrated high activity against breast cancer cell lines (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).

Neuroprotective Agents

In the context of neuroprotection, González-Muñoz et al. (2011) reported that N-acylaminophenothiazines, derived from phenothiazine, exhibited neuroprotective properties and were effective against damage caused by free radicals (González-Muñoz et al., 2011).

Antipsychotic Investigation

The antipsychotic potential of phenothiazine derivatives has been explored as well. Gopi, Sastry, and Dhanaraju (2017) investigated novel derivatives for their antipsychotic activity, finding significant results in specific compounds (Gopi, Sastry, & Dhanaraju, 2017).

Structural and Spectroscopic Studies

Theoretical and experimental analyses of phenothiazine derivatives have been conducted to understand their molecular structure and behavior. For instance, Moeinpour and Khojastehnezhad (2015) used density functional theory to study the regiochemistry of these compounds (Moeinpour & Khojastehnezhad, 2015).

Antimicrobial and Antifungal Properties

Another study by Gopi, Sastry, and Dhanaraju (2017) synthesized azo dye/Schiff base derivatives of phenothiazine, revealing promising antimicrobial and antifungal activities (Gopi, Sastry, & Dhanaraju, 2017).

Exploration in Photophysics

Davies, Navaratnam, and Phillips (1976) explored the photochemistry of chlorpromazine, a phenothiazine derivative, highlighting its behavior in specific solutions (Davies, Navaratnam, & Phillips, 1976).

Pharmaceutical Importance

Phenothiazine derivatives have been synthesized for various pharmaceutical applications. Sharma et al. (2012) developed N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamides with antibacterial, antifungal, and antitubercular properties (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Biomolecular Interactions

Al-Otaibi et al. (2022) conducted theoretical analyses of phenothiazine derivatives, focusing on their interactions with gold and water molecules, and potential applications as drugs for SARS-CoV-2 (Al-Otaibi et al., 2022).

properties

IUPAC Name

1-[bis(prop-2-enyl)amino]-3-phenothiazin-10-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS.ClH/c1-3-13-22(14-4-2)15-17(24)16-23-18-9-5-7-11-20(18)25-21-12-8-6-10-19(21)23;/h3-12,17,24H,1-2,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRIEJNVUISGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(diallylamino)-3-(10H-phenothiazin-10-yl)propan-2-ol hydrochloride

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